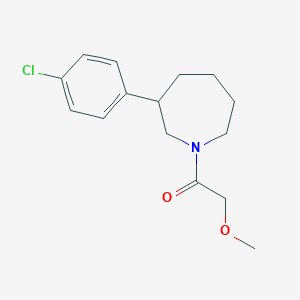
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone, also known as CM-1, is a synthetic compound that belongs to the class of azepane derivatives. It was first synthesized in 1993 by a team of chemists led by Dr. George R. Breese at the University of Alabama at Birmingham. CM-1 has been found to have potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. In
Applications De Recherche Scientifique
Medicinal Chemistry
This compound is of interest in the field of medicinal chemistry . Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds . The compound could be used in the synthesis of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .
Anti-Cancer Activity
Some compounds similar to “1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone” have shown potent anti-cancer activity . For example, compounds (E)-5-(3-(4-chlorophenyl) acryloyl)-2-methoxybenzenesulfonamide (75) and (E)-N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-(3-(4-chlorophenyl)acryloyl)-2 methoxy benzenesulfonamide (76) exhibited potent anti-cancer activity against the majority of cell lines .
Antiplasmodial Activity
The compound could potentially be used in the fight against Malaria . A Host Directed Therapy approach based on the suppression of the starting materials uptake from the host by the parasite has provided excellent results . Bioisosteric compounds that are capable of inhibiting Plasmodium falciparum Choline Kinase and therefore to reduce choline uptake, which is essential for the development of the parasite, could be synthesized .
Synthesis of New Derivatives
The compound could be used in the synthesis of new derivatives . This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .
Industrial Applications
The compound has potential applications in various fields of research and industry. It could be used in the synthesis of other chemical compounds or in the development of new materials.
Bioisosteric Replacement
The compound could be used in the synthesis of bioisosteric compounds . Bioisosteres are compounds that have similar physical or chemical properties and can be used to replace a part of a molecule in a drug to improve its performance .
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-11-15(18)17-9-3-2-4-13(10-17)12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVRDTUUFDKKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2628618.png)
![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)
![2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide](/img/structure/B2628623.png)
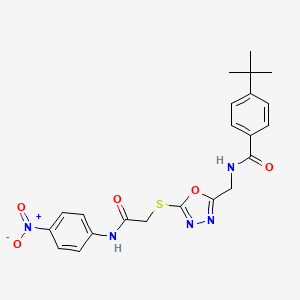
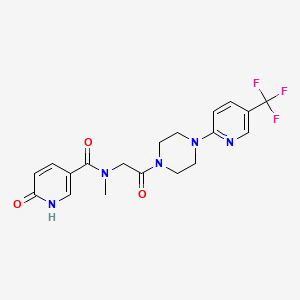


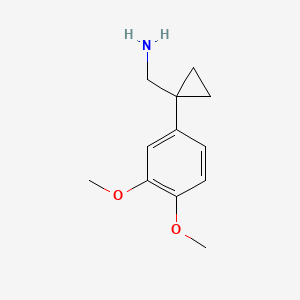
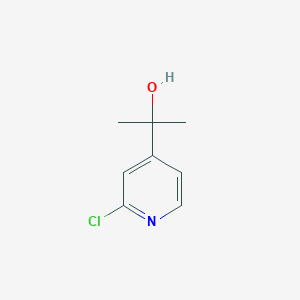
![6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2628637.png)
